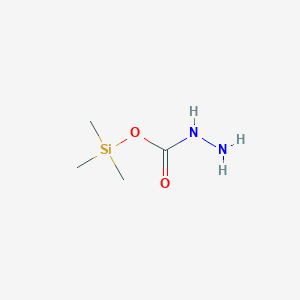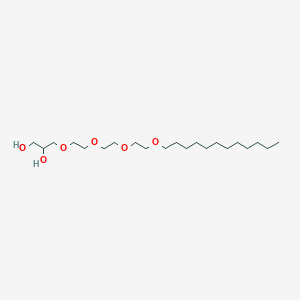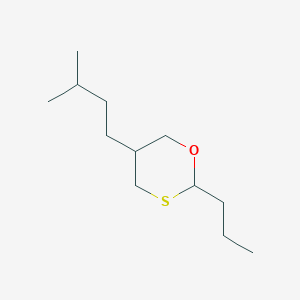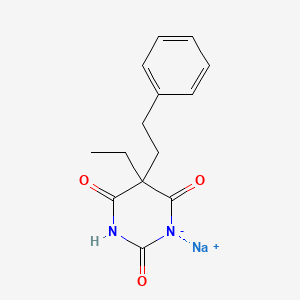
Barbituric acid, 5-ethyl-5-phenethyl-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. This compound is characterized by its unique structure, which includes ethyl and phenethyl groups attached to a pyrimidinedione core, with a sodium ion bonded to an oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and an appropriate diketone under acidic or basic conditions.
Introduction of Ethyl and Phenethyl Groups: The ethyl and phenethyl groups can be introduced via alkylation reactions using ethyl halides and phenethyl halides in the presence of a strong base such as sodium hydride.
Sodium Ion Incorporation: The final step involves the incorporation of the sodium ion, which can be achieved by treating the compound with sodium hydroxide or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions
5-Ethyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new pyrimidinedione derivatives with different cations.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-Ethyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
5-Ethyl-5-phenethyl-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Similar structure but lacks the sodium ion.
5-Methyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Similar structure with a methyl group instead of an ethyl group.
5-Ethyl-5-benzyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Similar structure with a benzyl group instead of a phenethyl group.
Uniqueness
5-Ethyl-5-phenethyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to the presence of both ethyl and phenethyl groups, as well as the sodium ion, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
64038-23-9 |
|---|---|
分子式 |
C14H15N2NaO3 |
分子量 |
282.27 g/mol |
IUPAC 名称 |
sodium;5-ethyl-5-(2-phenylethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3.Na/c1-2-14(9-8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h3-7H,2,8-9H2,1H3,(H2,15,16,17,18,19);/q;+1/p-1 |
InChI 键 |
OVHFHUINIGGZIU-UHFFFAOYSA-M |
规范 SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)CCC2=CC=CC=C2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

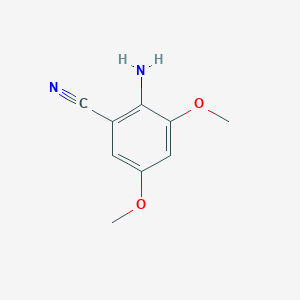
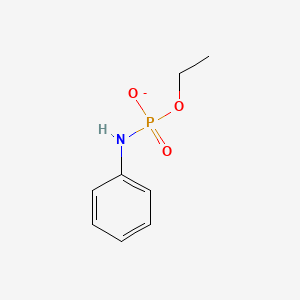
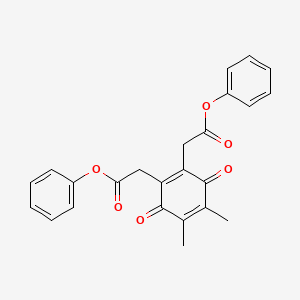

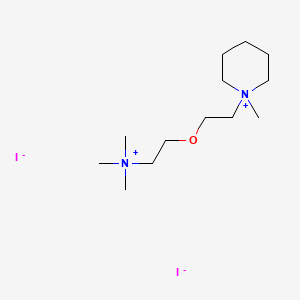
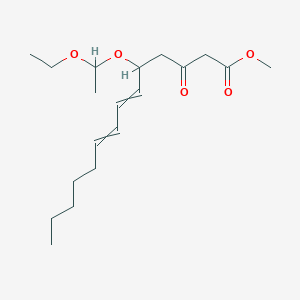

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
